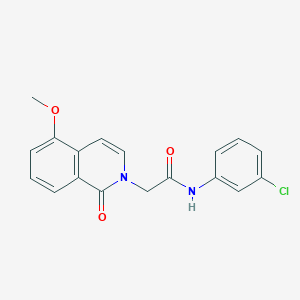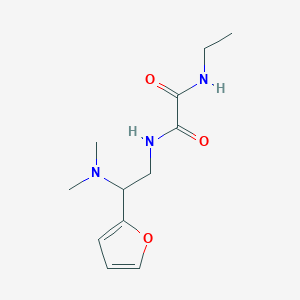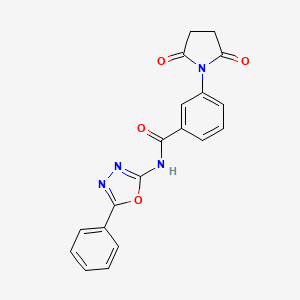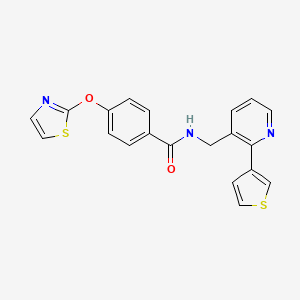![molecular formula C12H15NO3S B2494519 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 757220-97-6](/img/structure/B2494519.png)
2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally related compounds involves specific conditions, such as the use of heterogeneous copper catalysts for the coupling reactions and catalytic hydrogenation processes. Notably, the synthesis of compounds like VUFB 20609 and VUFB 20584 has been described, highlighting the intricacies involved in manipulating sulfanyl groups during chemical synthesis (Jampílek et al., 2004).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the interaction of the compound with biological systems. The design and synthesis of related compounds have been undertaken to explore structural assessment and hydrogen-bonded supramolecular assembly analysis, providing insights into the molecular architecture and potential bioactivity of such compounds (Castiñeiras et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving the compound and related structures have been explored, demonstrating the potential for creating a variety of drug-like isoxazoles through selective nucleophilic chemistry. This highlights the compound's versatility and potential as a precursor for various chemical reactions (Robins et al., 2007).
Physical Properties Analysis
The physical properties of compounds related to "2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid" have not been explicitly detailed in the provided literature. However, understanding these properties is crucial for determining the compound's stability, solubility, and overall behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are fundamental to the compound's application in synthesis and potential therapeutic uses. The synthesis and characterization of novel biological-based nano organo solid acids, as described by Zolfigol et al. (2015), provide a glimpse into the innovative applications of sulfanyl-containing compounds in catalysis and green chemistry approaches (Zolfigol et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications in Drug Development
The synthesis of compounds related to 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid has been explored for potential use in medicinal chemistry. For instance, the synthesis of similar sulfanyl compounds has been investigated for their antileukotrienic properties, which could be useful in drug development for conditions like asthma or allergies (Jampílek et al., 2004). Additionally, some derivatives of related structures have shown potent and selective activities against the gastric pathogen Helicobacter pylori, suggesting potential applications in developing novel anti-H. pylori agents (Carcanague et al., 2002).
Catalytic and Synthetic Chemistry
These compounds also find applications in catalytic and synthetic chemistry. For instance, sulfuric acid derivatives of similar structures have been used as recyclable catalysts for various condensation reactions, demonstrating their utility in organic synthesis (Tayebi et al., 2011). Additionally, the synthesis of α-sulfanyl-β-amino acid derivatives using similar compounds has been explored, highlighting their role as building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).
Analytical and Material Sciences
In analytical and material sciences, these compounds can be used in processes like enantioseparation. For example, similar compounds have been successfully enantioseparated by countercurrent chromatography, which is crucial in the pharmaceutical industry for creating enantiomerically pure substances (Jin et al., 2020).
Propiedades
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-8-3-5-10(6-4-8)13-11(14)7-17-9(2)12(15)16/h3-6,9H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTGITHVHWSZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)


![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)
![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)
![N-[[4-(2-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2494450.png)




![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2494457.png)